molecular formula C13H11NO4S B4795877 5-(1,3-benzodioxol-5-ylmethylene)-3-ethyl-2-thioxo-1,3-oxazolidin-4-one

5-(1,3-benzodioxol-5-ylmethylene)-3-ethyl-2-thioxo-1,3-oxazolidin-4-one

Cat. No. B4795877
M. Wt: 277.30 g/mol
InChI Key: HVQJVJJHVJDZAK-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-ylmethylene)-3-ethyl-2-thioxo-1,3-oxazolidin-4-one is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as BDMOT, and it has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BDMOT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. BDMOT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
BDMOT has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. BDMOT has also been found to exhibit anti-inflammatory properties by inhibiting the activity of COX-2. Additionally, BDMOT has been found to exhibit anti-microbial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

BDMOT has several advantages for lab experiments, including its relatively easy synthesis and its wide range of biological activities. However, one limitation of BDMOT is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on BDMOT. One potential direction is the development of BDMOT-based cancer therapies. Another potential direction is the development of BDMOT-based anti-inflammatory drugs. Additionally, further studies are needed to fully understand the mechanism of action of BDMOT and its potential applications in the field of medicine.

Scientific Research Applications

BDMOT has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. BDMOT has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-2-14-12(15)11(18-13(14)19)6-8-3-4-9-10(5-8)17-7-16-9/h3-6H,2,7H2,1H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQJVJJHVJDZAK-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)OC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/OC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-benzodioxol-5-ylmethylene)-3-ethyl-2-thioxo-1,3-oxazolidin-4-one
Reactant of Route 2
Reactant of Route 2
5-(1,3-benzodioxol-5-ylmethylene)-3-ethyl-2-thioxo-1,3-oxazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-(1,3-benzodioxol-5-ylmethylene)-3-ethyl-2-thioxo-1,3-oxazolidin-4-one
Reactant of Route 4
Reactant of Route 4
5-(1,3-benzodioxol-5-ylmethylene)-3-ethyl-2-thioxo-1,3-oxazolidin-4-one
Reactant of Route 5
Reactant of Route 5
5-(1,3-benzodioxol-5-ylmethylene)-3-ethyl-2-thioxo-1,3-oxazolidin-4-one
Reactant of Route 6
Reactant of Route 6
5-(1,3-benzodioxol-5-ylmethylene)-3-ethyl-2-thioxo-1,3-oxazolidin-4-one

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